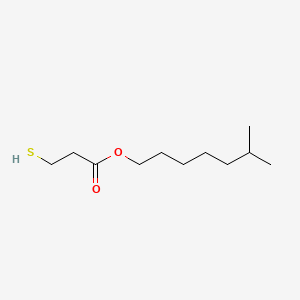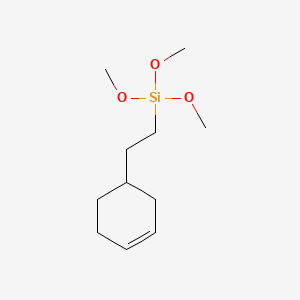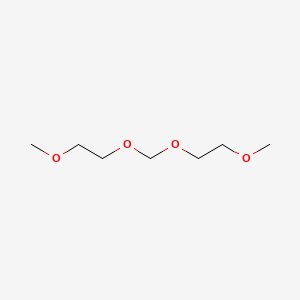
BIS(2-METHOXYETHOXY)METHANE
Overview
Description
BIS(2-METHOXYETHOXY)METHANE is an organic compound with the molecular formula C7H16O4 and a molecular weight of 164.202 g/mol . It is also known by its systematic name, 1-methoxy-2-(2-methoxyethoxymethoxy)ethane . This compound is primarily used as an industrial solvent in various applications, including paints, inks, and cleaners. It is considered an eco-friendly alternative to harsher solvents like N-methyl-2-pyrrolidone (NMP) and methylene chloride.
Preparation Methods
BIS(2-METHOXYETHOXY)METHANE can be synthesized through the aldol condensation of ethylene glycol monomethyl ether and formaldehyde . The reaction typically involves the use of a base catalyst to facilitate the condensation process. The industrial production of this compound often employs advanced distillation techniques to ensure high purity and yield .
Chemical Reactions Analysis
BIS(2-METHOXYETHOXY)METHANE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,5,7,10-tetraoxaundecane can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
BIS(2-METHOXYETHOXY)METHANE has a wide range of scientific research applications. In chemistry, it is used as a solvent for various reactions and processes due to its high solvency and low toxicity . In biology, it is employed in the preparation of biological samples and as a medium for cell culture . In medicine, it is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems . In industry, it is utilized in the production of paints, inks, and cleaners, as well as in the formulation of eco-friendly solvents.
Mechanism of Action
The mechanism of action of 2,5,7,10-tetraoxaundecane primarily involves its ability to dissolve various substances due to its high solvency and medium to low polarity . The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution of both polar and non-polar substances . This makes it an effective solvent for a wide range of applications.
Comparison with Similar Compounds
BIS(2-METHOXYETHOXY)METHANE is often compared with other similar compounds such as 2,4,7,9-tetraoxadecane and ethanol/fatty acid methyl ester mixtures . These compounds share similar properties, including high solvency and low toxicity. 2,5,7,10-tetraoxaundecane is unique in its ability to distill over a large portion of the distillation curve, up to 70%, making it particularly useful in applications requiring a wide range of boiling points . Other similar compounds include N-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), glycols, and aromatics .
Properties
IUPAC Name |
1-methoxy-2-(2-methoxyethoxymethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-3-5-10-7-11-6-4-9-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRBKBNCFWPVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196131 | |
| Record name | 2,5,7,10-Tetraoxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4431-83-8 | |
| Record name | 2,5,7,10-Tetraoxaundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis-methoxyethoxy methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4431-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,7,10-Tetraoxaundecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,7,10-Tetraoxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,7,10-tetraoxaundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS-METHOXYETHOXY METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AU083F9GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5,7,10-Tetraoxaundecane improve the properties of waterborne polyurethane dispersions?
A1: 2,5,7,10-Tetraoxaundecane acts as a coalescing solvent in waterborne polyurethane dispersions []. This means it helps the polyurethane particles to fuse together during the film-forming process, resulting in a smoother and more continuous coating. This leads to enhanced film coalescence, improved adhesion to substrates like plastics and rubber, and increased overall coating resistance [].
Q2: What is unique about the distillation behavior of 2,5,7,10-Tetraoxaundecane (TOU) and 2,4,7,9-Tetraoxadecane (TOD) when blended with diesel fuel?
A2: Unlike many fuel additives, TOU and TOD do not simply distill at a specific temperature. Research shows that these compounds continue to distill over a large portion of the diesel fuel distillation curve, up to 70% []. This behavior, confirmed through oxygenate concentration analysis in distillate cuts, suggests that TOU and TOD interact with the diesel fuel components throughout the distillation process []. This unique characteristic distinguishes them from other oxygenates like ethanol, which primarily affect the early stages of distillation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
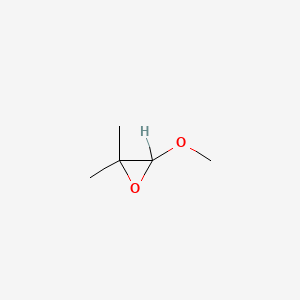
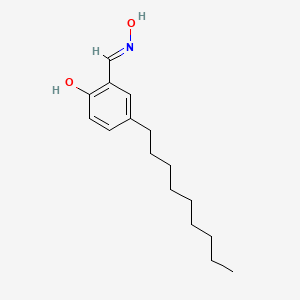
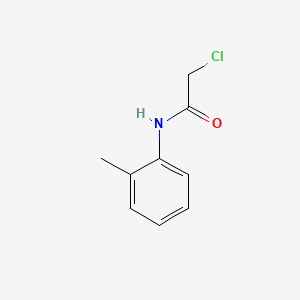
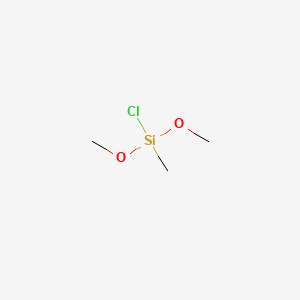
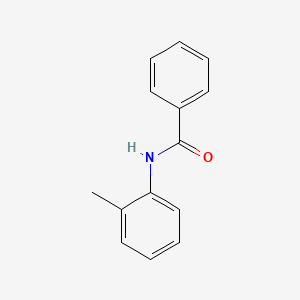
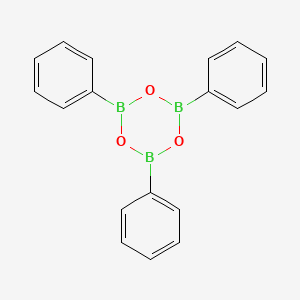
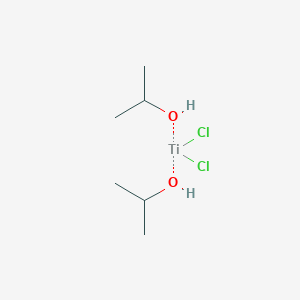
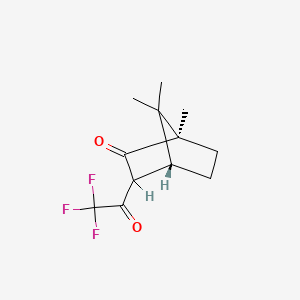


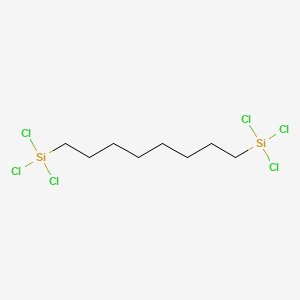
![N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1580826.png)
